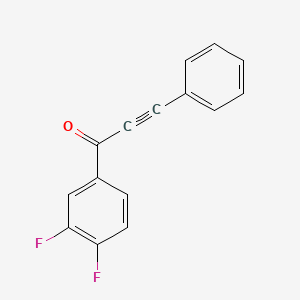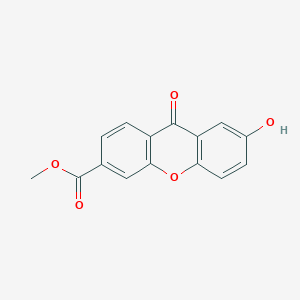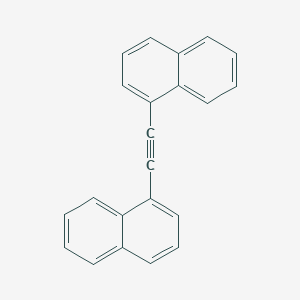
Dinaphthylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinaphthylacetylene is an organic compound characterized by the presence of two naphthalene rings connected by an acetylene bridge. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Dinaphthylacetylene can be synthesized through various methods. One common approach involves the use of a WCl6–Ph4Sn catalyst system. This method allows for the systematic investigation of the solution properties of the compound . Another method involves a one-pot desilylation-Sonogashira coupling reaction, which provides an efficient route for the synthesis of diarylacetylenes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the compound.
化学反応の分析
Types of Reactions: Dinaphthylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenes.
科学的研究の応用
Dinaphthylacetylene has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a valuable tool in studying molecular interactions and biological pathways.
作用機序
The mechanism by which dinaphthylacetylene exerts its effects is primarily related to its structural properties. The acetylene bridge and naphthalene rings allow for extensive π-conjugation, which can interact with various molecular targets and pathways. This interaction can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
類似化合物との比較
Dinaphthylacetylene can be compared with other similar compounds, such as:
Diphenylacetylene: Similar in structure but with phenyl rings instead of naphthalene rings.
Poly(diphenylacetylene): Exhibits different solution properties compared to poly(this compound) due to the difference in ring structure.
Poly(phenylacetylene): Less bulky and exhibits a random coil morphology compared to the rod-like morphology of poly(this compound).
The uniqueness of this compound lies in its ability to form highly birefringent liquid crystalline materials, which are not as easily achieved with other similar compounds .
特性
分子式 |
C22H14 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
1-(2-naphthalen-1-ylethynyl)naphthalene |
InChI |
InChI=1S/C22H14/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H |
InChIキー |
UJVHILYQAXYYRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


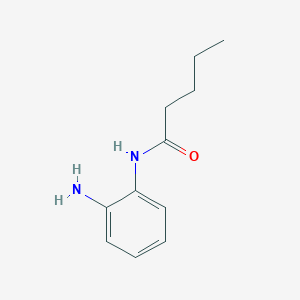
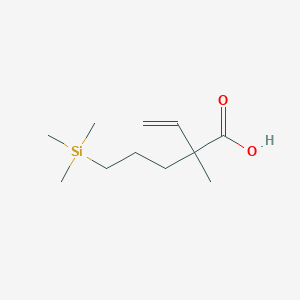
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
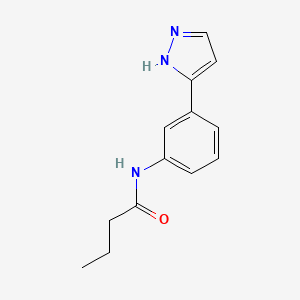
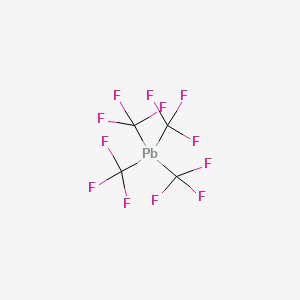
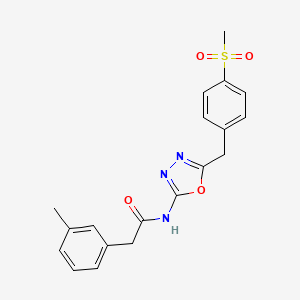

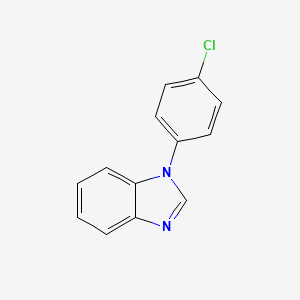
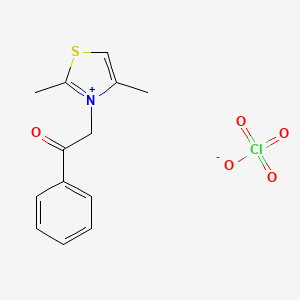
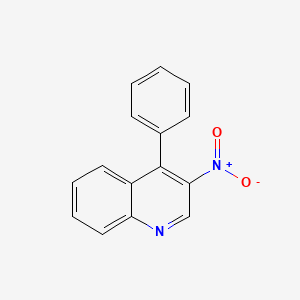
![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
